molecular formula C28H43N9O8 B3395784 Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) CAS No. 1193347-53-3

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Katalognummer: B3395784
CAS-Nummer: 1193347-53-3
Molekulargewicht: 633.7 g/mol
InChI-Schlüssel: FAILKIOFKCFNBU-NVYAHWSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-tyrosine, and lysine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminal and C-terminal amino acids. This step often requires high-dilution conditions to prevent intermolecular reactions.

Industrial Production Methods

Industrial production of cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fluorescent dyes or biotinylation reagents under mild conditions.

Major Products

    Oxidation: Dityrosine or other oxidative derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Labeled peptides with enhanced detection properties.

Wissenschaftliche Forschungsanwendungen

Based on the search results, there is very limited information available regarding specific applications of the compound "Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)." However, some related information can be gathered from the search results, which discusses similar compounds and their applications.

Here's what can be gleaned:

  • Negative Control Peptide: The peptide "cyclo(-Arg-d-Ala-Asp-Tyr-Val-)" P5, which is structurally similar, was used as a negative control in a study. It showed no activity in the test system for αVβ3 and αIIbβ3 integrins . This suggests that "Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)" might also be considered as a negative control in experiments involving these integrins.
  • Tumor Targeting Research: Research has been conducted on glycosylated RGD-containing peptides for non-invasive imaging of αVβ3 expression . Although "Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)" isn't directly mentioned, this avenue of research indicates the potential use of cyclic peptides containing Arg-Gly-Asp (RGD) sequences in tumor targeting.
  • Integrin Binding Assays: Related peptides have been used in in vitro binding assays using purified immobilized αIIbβ3, αVβ5, and αVβ3 integrins . This highlights the potential application of "Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)" in similar assays to study its interaction with these integrins.
  • Blocking of αvβ3 Integrin: Pretreatment experiments with cyclo(-Arg-Gly-Asp-d-Phe-Val-) blocked α vβ 3 integrin in mice . The tumor to background ratio decreased with increasing dosage of cyclo(-Arg-Gly-Asp-d-Phe-Val-), which indicates that similar peptides can be used to block α vβ 3 integrin .

Wirkmechanismus

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) involves its interaction with specific molecular targets, such as cell surface receptors. The cyclic structure enhances its binding affinity and specificity, leading to modulation of signaling pathways. The exact pathways depend on the biological context and the specific receptors involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Another cyclic peptide with similar stability and bioactivity.

    Cyclo(-Ala-Asp-D-Tyr-Lys-Arg): A variant with a different amino acid sequence but similar cyclic structure.

Uniqueness

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) is unique due to its specific amino acid composition, which imparts distinct biological properties and potential therapeutic applications. Its stability and resistance to enzymatic degradation make it particularly valuable in drug development and biomedical research.

Biologische Aktivität

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys), commonly referred to as c(RADyK), is a cyclic peptide that has garnered significant attention in biomedical research due to its unique structure and biological properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Structure and Composition

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) consists of five amino acids: arginine (Arg), alanine (Ala), aspartic acid (Asp), D-tyrosine (D-Tyr), and lysine (Lys). The cyclic structure enhances its stability compared to linear peptides, making it less susceptible to enzymatic degradation. This stability is crucial for its functionality in various biological contexts .

The primary mechanism through which c(RADyK) exerts its biological activity is through interactions with integrin receptors on cell surfaces. Integrins are transmembrane receptors that facilitate cell adhesion and signaling pathways, influencing various cellular processes such as migration, proliferation, and differentiation .

Integrin Binding

Research indicates that c(RADyK) specifically binds to integrin receptors, particularly αVβ3 and αIIbβ3, which are involved in angiogenesis and platelet aggregation, respectively. This binding can modulate cellular responses, making c(RADyK) a valuable compound in cancer therapy and tissue engineering .

Biological Activity Overview

The biological activities of c(RADyK) can be summarized as follows:

  • Cell Adhesion : Enhances adhesion of cells to extracellular matrices.
  • Cell Migration : Influences the migration patterns of cancer cells.
  • Proliferation : Affects the proliferation rates of various cell types.

Data Table: Biological Activities of Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Activity TypeDescriptionReferences
Cell AdhesionPromotes adhesion of endothelial cells to matrices,
Cell MigrationModulates migration in cancer cell lines,
ProliferationInfluences proliferation in fibroblasts ,
Integrin BindingBinds specifically to αVβ3 and αIIbβ3 integrins,

Case Studies

Several studies have explored the applications of c(RADyK) in therapeutic settings:

  • Cancer Therapy : A study investigated the role of c(RADyK) in inhibiting tumor growth by blocking integrin-mediated signaling pathways. Results showed a significant reduction in tumor size in animal models treated with c(RADyK).
  • Tissue Engineering : Research demonstrated that scaffolds functionalized with c(RADyK) enhanced cell attachment and proliferation, indicating its potential use in regenerative medicine .
  • Drug Delivery Systems : c(RADyK) has been incorporated into drug delivery systems to improve targeting efficiency due to its specific binding capabilities. This approach has shown promise in delivering chemotherapeutic agents directly to tumor sites .

Eigenschaften

IUPAC Name

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILKIOFKCFNBU-NVYAHWSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Reactant of Route 2
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Reactant of Route 3
Reactant of Route 3
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Reactant of Route 4
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Reactant of Route 5
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
Reactant of Route 6
Reactant of Route 6
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.